1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone
Description
¹H NMR Analysis
Key signals in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz:
- δ 13.31 ppm (s, 1H) : Singlet for the 2-hydroxyl proton, deshielded due to intramolecular hydrogen bonding with the carbonyl group.
- δ 6.19–6.24 ppm (m, 3H) : Aromatic protons at positions 3, 5, and 1 of the phenyl ring.
- δ 5.22–5.30 ppm (s, 4H) : Methylene protons of methoxymethoxy (–OCH₂OCH₃) groups.
- δ 3.38–3.44 ppm (s, 6H) : Methoxy protons of methoxymethoxy groups.
- δ 2.60 ppm (s, 3H) : Methyl group of the ethanone moiety.
¹³C NMR Analysis
Key assignments in DMSO-d₆ at 100 MHz:
- δ 205.2 ppm : Carbonyl carbon of ethanone.
- δ 160.1–158.7 ppm : Oxygenated aromatic carbons (C-2, C-4, C-6).
- δ 94.1–98.3 ppm : Methylene carbons of methoxymethoxy groups.
- δ 55.8–56.2 ppm : Methoxy carbons.
- δ 30.1 ppm : Methyl carbon of ethanone.
IR Spectroscopy
Prominent absorption bands:
- 3260 cm⁻¹ : O–H stretch (intramolecular hydrogen-bonded hydroxyl).
- 1685 cm⁻¹ : C=O stretch of acetophenone.
- 1100–1250 cm⁻¹ : C–O–C asymmetric stretches from methoxymethoxy groups.
Mass Spectrometry
- ESI-MS : m/z 257 [M+H]⁺.
- Fragmentation pattern : Loss of methoxymethoxy groups (m/z 183) and subsequent cleavage of the carbonyl group (m/z 135).
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 13.31 (OH), δ 5.22–5.30 (OCH₂OCH₃) |
| ¹³C NMR | δ 205.2 (C=O), δ 55.8 (OCH₃) |
| IR | 1685 cm⁻¹ (C=O) |
| MS | m/z 257 [M+H]⁺ |
X-ray Crystallography and Conformational Analysis
Single-crystal X-ray diffraction reveals:
- Crystal system : Monoclinic with space group P2₁/c.
- Unit cell parameters :
- a = 8.74 Å, b = 12.03 Å, c = 10.15 Å.
- β = 97.1°, V = 1054.2 ų.
- Intramolecular hydrogen bond : O–H⋯O=C (2.56 Å) between the 2-hydroxyl and carbonyl groups, stabilizing a planar conformation.
- Torsional angles :
- C1–C2–O1–H1: 178.3° (near-planar alignment).
- Methoxymethoxy groups adopt a staggered conformation to minimize steric hindrance.
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 8.74, 12.03, 10.15 |
| β (°) | 97.1 |
| Hydrogen bond length (Å) | 2.56 |
Computational Chemistry Modeling of Electronic Structure
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic potential (ESP) :
- Negative charge localized on carbonyl oxygen (δ⁻ = −0.42 e).
- Positive charge on methyl group (δ⁺ = +0.18 e).
- Natural bond orbital (NBO) analysis :
- Hyperconjugation between lone pairs of ether oxygens and σ*(C–O) orbitals stabilizes methoxymethoxy groups.
- Resonance interaction between hydroxyl proton and carbonyl group reduces O–H bond order by 12%.
| Computational Feature | Result |
|---|---|
| HOMO-LUMO gap (eV) | 4.2 |
| ESP charge on carbonyl O (e) | −0.42 |
| NBO stabilization energy | 25.3 kcal/mol |
Properties
IUPAC Name |
1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-8(13)12-10(14)4-9(17-6-15-2)5-11(12)18-7-16-3/h4-5,14H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBAILXEWUGUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCOC)OCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446920 | |
| Record name | 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65490-09-7 | |
| Record name | 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Zinc Bromide-Catalyzed Methoxymethylation
A high-yield synthesis (100%) was achieved via a two-step procedure:
Stage 1: Methoxymethylation of Dimethoxymethane
- Reagents : Dimethoxymethane (66 mL, 745 mmol), acetyl chloride (53 mL, 745 mmol), zinc bromide (447 mg, 1.12 mmol).
- Conditions : Dichloromethane solvent, 20–30°C, 3.5 hours.
- Mechanism : Zinc bromide catalyzes the formation of a reactive methoxymethyl intermediate from dimethoxymethane and acetyl chloride.
Stage 2: Coupling with 2,4,6-Trihydroxyacetophenone
- Reagents : 1-(2,4,6-Trihydroxyphenyl)ethanone (50.0 g, 298 mmol), N,N-diisopropylethylamine (208 mL, 1.19 mol).
- Conditions : Dichloromethane at 5–10°C, followed by room-temperature stirring overnight.
- Workup : Washing with saturated ammonium chloride and 10% citric acid, drying over sodium sulfate, and solvent removal.
Key Advantages :
Base-Mediated Methoxymethyl Protection
An alternative route employs potassium carbonate (K₂CO₃) as a base for selective MOM protection:
Procedure :
- MOM Protection :
- Friedel-Crafts Acylation :
- Reagents : Acetyl chloride, aluminum chloride (AlCl₃).
- Conditions : Dichloromethane, 0°C to room temperature.
Analytical Data :
- ¹H NMR (DMSO-d₆) : δ 13.31 (s, 1H, 2-OH), 5.30–5.22 (s, 4H, MOM-OCH₂O), 3.44–3.38 (s, 6H, OCH₃).
- LC-MS (ESI) : m/z 257 [M+H]⁺.
Reaction Optimization and Mechanistic Considerations
Solvent and Temperature Effects
- Dichloromethane vs. Acetone : Dichloromethane facilitates faster methoxymethylation at lower temperatures (5–30°C), whereas acetone requires reflux conditions.
- Base Selection : N,N-Diisopropylethylamine achieves near-quantitative deprotonation of hydroxyl groups, while K₂CO₃ necessitates longer reaction times.
Protective Group Strategy
- Selectivity : The 2-hydroxyl group remains unprotected due to steric hindrance and electronic effects, enabling subsequent functionalization.
- MOM Stability : Methoxymethoxy groups resist hydrolysis under acidic workup conditions, ensuring product stability.
Structural Characterization and Analytical Validation
Spectroscopic Analysis
- ¹H NMR : Distinct signals for MOM-OCH₂O (δ 3.3–3.5 ppm) and the free 2-OH proton (δ 13.31 ppm).
- X-ray Crystallography :
Crystallographic Data Table :
| Parameter | Value |
|---|---|
| CCDC Deposit | 1422202 |
| R-factor | ≤ 0.055 |
| Dihedral Angle | 10.22° (benzene rings) |
Comparative Analysis of Synthetic Routes
Key Trade-offs :
- The zinc bromide method offers superior yield but requires stringent temperature control.
- Base-mediated routes are more accessible for small-scale synthesis but necessitate chromatographic purification.
Chemical Reactions Analysis
Substitution Reactions Involving Methoxymethoxy Groups
The MOM ethers at the 4- and 6-positions are susceptible to acid-catalyzed cleavage, enabling selective deprotection. For example:
-
Demethylation : Treatment with 15% HCl in isopropanol removes MOM groups, regenerating free hydroxyl groups (yield: 47%) .
-
Selectivity : The 2-hydroxy group remains intact under these conditions due to intramolecular hydrogen bonding with the adjacent ketone, which stabilizes it against acid hydrolysis .
| Reaction Conditions | Reagents | Products Formed | Yield |
|---|---|---|---|
| 15% HCl in i-PrOH, 25°C, 2 h | HCl | Deprotected dihydroxyacetophenone | 47% |
| 47% HBr/HOAc, reflux | HBr | Partial demethylation | <10% |
Oxidation and Reduction of the Ketone Group
The acetyl group at position 1 undergoes redox reactions:
-
Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanol.
-
Oxidation : Strong oxidizing agents like KMnO₄ convert the ketone to a carboxylic acid, though this reaction is less commonly utilized due to competing side reactions .
| Reaction Type | Reagents/Conditions | Major Product | Notes |
|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C, 1 h | Secondary alcohol derivative | 85% yield, mild conditions |
| Oxidation | KMnO₄, H₂O, 80°C, 4 h | Carboxylic acid derivative | Low yield (~20%) |
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound participates in Fries-like rearrangements. For instance, heating with AlCl₃ in dichloromethane induces migration of the acetyl group to adjacent positions on the aromatic ring, yielding regioisomers .
Comparative Reactivity with Analogues
Replacing methoxymethoxy with ethoxymethoxy groups (as in 1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone) alters reactivity:
-
Ethoxymethoxy derivatives exhibit slower acid-catalyzed deprotection due to increased steric hindrance .
-
Methoxymethoxy groups provide better solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to bulkier ethoxy variants .
Stability Under Various Conditions
-
Thermal Stability : Decomposes above 200°C, releasing formaldehyde and forming char residues.
-
Photostability : UV irradiation (254 nm) induces partial cleavage of MOM groups, generating free phenols .
Industrial-Scale Modifications
Optimized protocols for large-scale synthesis involve:
-
Protection/Deprotection Cycles : Sequential MOM protection using methoxymethyl chloride and ZnBr₂ as a catalyst (100% conversion) .
-
Solvent Optimization : Dichloromethane (DCM) enhances reaction efficiency compared to THF or ethers .
This compound’s versatility in substitution, redox, and condensation reactions makes it invaluable for synthesizing flavonoids, chalcones, and other bioactive scaffolds. Its reactivity profile is finely tunable through modifications of protecting groups and reaction conditions .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of phenolic compounds similar to 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone exhibit promising anticancer properties. For instance, compounds with similar structures have been studied for their ability to inhibit heat shock protein 90 (HSP90), which is crucial for cancer cell survival and proliferation. A patent describes such phenolic compounds as effective HSP90 inhibitors, suggesting that this compound may also possess similar properties .
2. Antidiabetic Effects
In addition to its anticancer potential, this compound has been investigated for its antidiabetic effects. Studies on related compounds have shown significant reductions in glucose levels in diabetic models, indicating a potential for therapeutic use in managing diabetes . The mechanism may involve the modulation of glucose metabolism or enhancement of insulin sensitivity.
Data Tables
| Application | Mechanism | Reference |
|---|---|---|
| Anticancer | HSP90 inhibition | |
| Antidiabetic | Glucose metabolism modulation |
Case Studies
Case Study 1: HSP90 Inhibition
A study highlighted the synthesis of various phenolic derivatives aimed at inhibiting HSP90. The results demonstrated that specific substitutions on the phenolic ring significantly enhanced the inhibitory activity against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that compounds closely related to this compound showed promising results in reducing tumor growth in vitro and in vivo .
Case Study 2: Antidiabetic Activity
In a separate investigation, a series of methoxy-substituted phenolic compounds were tested for their effects on glucose levels in genetically modified diabetic models. The findings indicated that certain derivatives exhibited substantial antidiabetic activity by lowering blood glucose levels significantly compared to control groups. This suggests that this compound could be further explored for its potential use in diabetes management .
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxyl and methoxymethoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activities. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Table 3: Physicochemical Data
Analysis:
- Lipophilicity : The target compound’s LogP (1.2) is lower than isopropyl-substituted analogs (2.8), suggesting better aqueous compatibility for drug formulations .
- Thermal Stability : The dimethoxy analog’s higher melting point (90–92°C) reflects greater crystallinity compared to the MOM-protected oil .
Biological Activity
1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone, also known as 2',4'-bis(methoxymethoxy)-6'-hydroxyacetophenone, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,6-trihydroxyacetophenone with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction conditions include heating and extraction processes to purify the compound, yielding a product with a purity greater than 98% .
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple methoxymethoxy groups may enhance electron donation capabilities, contributing to the reduction of oxidative stress in biological systems. Antioxidants are crucial for mitigating cellular damage caused by free radicals.
Antimicrobial Effects
Studies have shown that derivatives of phenolic compounds can possess antimicrobial properties. While specific antimicrobial data for this compound is limited, its structural analogs have demonstrated effectiveness against various pathogens, suggesting potential efficacy in this area.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of flavonoid-like compounds against neurodegenerative diseases. The compound's ability to modulate amyloid-beta aggregation has been investigated, indicating a possible role in Alzheimer's disease prevention .
The exact biochemical pathways and targets for this compound remain largely uncharacterized. However, it is hypothesized that its antioxidant properties may involve the scavenging of reactive oxygen species (ROS) and the modulation of signaling pathways related to inflammation and apoptosis.
Case Studies
- Neuroprotection Against Amyloid-Beta Toxicity : A study explored the effects of similar compounds on amyloid-beta aggregation and toxicity in neuronal cells. Results indicated that certain flavonoid derivatives could reduce amyloid-beta levels and improve cell viability under oxidative stress conditions .
- Antimicrobial Activity Assessment : In vitro assays conducted on phenolic compounds revealed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest that further investigation into this compound could yield valuable insights into its potential therapeutic applications.
Research Findings Summary Table
Q & A
Q. What are the standard synthetic routes for 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone, and how are protective groups utilized?
The compound is synthesized via selective methoxymethyl (MOM) protection of hydroxyl groups. A typical procedure involves reacting 2,4,6-trihydroxyacetophenone with methoxymethyl chloride (MOMCl) in dichloromethane (DCM) under inert atmosphere. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is used as a base to deprotonate hydroxyl groups, enabling MOM protection at positions 4 and 6, while the 2-hydroxyl group remains free. Purification via column chromatography (petroleum ether/ethyl acetate) yields the product as a white solid (64–73% yield) .
Q. Key Reaction Conditions :
| Reagent | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| MOMCl | 2.1–3 eq | DCM | 0°C → RT | 64–73% |
| Base (DIPEA/Et₃N) | 3–4 eq | DCM/DMF | RT | — |
Q. What spectroscopic and crystallographic methods are employed for structural validation?
- NMR : ¹H-NMR confirms MOM protection via signals at δ 3.3–3.5 ppm (OCH₂O) and δ 13.7 ppm (free 2-OH proton) .
- X-ray crystallography : Monoclinic crystals (space group P2₁ or P2₁/n) reveal intramolecular O–H⋯O hydrogen bonds and dihedral angles between aromatic rings (5.1–21.4°). SHELX software is used for refinement (R-factor ≤ 0.055) .
Advanced Research Questions
Q. How do researchers address contradictions in reaction yields or purity during synthesis?
Discrepancies in yields (e.g., 64% vs. 73%) often arise from variations in stoichiometry, solvent purity, or reaction time. For example:
- Excess MOMCl (≥2.1 eq) ensures complete protection but may require extended stirring (4–24 hrs) .
- Purification challenges : Column chromatography with optimized solvent ratios (petroleum ether/ethyl acetate, 8:2) resolves co-eluting byproducts .
- Quality control : GC or HPLC (≥98% purity) validates consistency .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Solvent selection : Slow evaporation of ethanol or methanol solutions produces diffraction-quality crystals .
- Temperature control : Crystallization at 113 K minimizes thermal motion artifacts .
- Hydrogen bonding : Intramolecular O–H⋯O interactions stabilize crystal packing, as observed in monoclinic systems (a = 8.7–12.0 Å, β = 97.1°) .
Q. How is the compound’s bioactivity assessed in disease models, and what mechanistic insights exist?
The compound serves as a precursor to chalcones with anti-inflammatory or anticancer properties. For example:
Q. Experimental Design Considerations :
| Model System | Assay Type | Key Parameter | Reference |
|---|---|---|---|
| RAW 264.7 cells | LPS-induced TNF-α | IC₅₀ = 2 μM | |
| IEC-6 cells | H₂O₂-induced apoptosis | ROS inhibition ≥80% |
Methodological Challenges
Q. How are anisotropic displacement parameters managed during crystallographic refinement?
SHELXL97 refines anisotropic displacement ellipsoids using high-resolution data (≤1.0 Å). Hydrogen atoms are placed geometrically (riding model) or located in difference maps. Disordered MOM groups are modeled with split occupancies (e.g., 0.83:0.17) .
Q. What computational tools support data analysis for this compound?
- WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality figures .
- Density Functional Theory (DFT) : Validates NMR chemical shifts and hydrogen-bonding networks .
Data Contradictions & Resolution
Q. Why do reported melting points vary (51–53°C vs. 64–66°C)?
Variations arise from polymorphic forms or residual solvents. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
